N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(3-Cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide is a structurally complex sulfonamide derivative featuring a 1,4-diazepane ring substituted with a 3-cyano-4,6-dimethylpyridinyl moiety. This molecular architecture is designed to optimize pharmacokinetic properties, such as solubility and receptor binding, while leveraging the sulfonamide group’s established role in modulating enzyme activity (e.g., carbonic anhydrase inhibition) .
Properties
IUPAC Name |
N-[4-[[4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-15-13-16(2)23-21(20(15)14-22)25-9-4-10-26(12-11-25)30(28,29)19-7-5-18(6-8-19)24-17(3)27/h5-8,13H,4,9-12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRFUWBZVVZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazepane ring: This can be achieved through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.
Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where the diazepane ring is reacted with a pyridine derivative.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide exhibits significant promise as a pharmacological agent. Its structural features allow for interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. The presence of the cyano group and the pyridine moiety may enhance the compound's ability to interact with cellular pathways involved in cancer proliferation. Studies have shown that related pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are being investigated due to its ability to cross the blood-brain barrier. Similar compounds have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Pharmacology
The pharmacological profile of this compound suggests multiple therapeutic applications.
GSK-3 Inhibition
Compounds structurally related to this compound have been identified as selective inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases including Alzheimer's and cancer . The inhibition of GSK-3 could lead to neuroprotective effects and modulation of metabolic pathways.
Antimicrobial Properties
Preliminary studies suggest that the compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which could be enhanced by the overall structure of the compound .
Material Science
Beyond biological applications, this compound has potential uses in material science.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Research into similar compounds has shown their utility in creating polymers with specific mechanical and thermal properties .
Nanotechnology
In nanotechnology, derivatives of this compound could be utilized in the development of nanocarriers for drug delivery systems, enhancing the efficacy and specificity of therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the N-Phenylacetamide Sulfonamide Family
Key analogues include:
Key Observations :
- The 3-cyano-4,6-dimethylpyridinyl substituent introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability compared to simpler heterocycles in compounds 35 and 37 .
Derivatives with Modified Heterocyclic Systems
- S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12) :
- Features a tetrahydropyrimidin-2-yloxy group linked to a hydroxyphenyl moiety.
- The hydroxyl group enhances hydrophilicity but reduces blood-brain barrier penetration compared to the target compound’s lipophilic pyridinyl group.
- 4-Chlorophenyl group increases halogen bonding but lacks the diazepane ring’s flexibility.
Simpler Acetamide Derivatives
- N-(4-Hydroxyphenyl)acetamide : Lacks sulfonamide and heterocyclic components.
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- The target compound’s diazepane-pyridinyl system may target serotonin or dopamine receptors (common for diazepane derivatives), whereas piperazine-based analogues (e.g., compound 35) are more likely to interact with histamine or sigma receptors .
- Sulfonyl groups in compounds 35–37 enhance solubility compared to sulfanyl analogues (e.g., ), but the target compound’s pyridinyl group balances lipophilicity for CNS penetration.
Metabolic Stability
- Cyano and methyl groups on the pyridinyl ring in the target compound may reduce cytochrome P450-mediated oxidation, extending half-life relative to hydroxyl-containing derivatives (e.g., B12 ).
Research Implications and Gaps
- Therapeutic Potential: The target compound’s unique structure suggests unexplored applications in neuropathic pain or anxiety disorders, diverging from the anti-inflammatory focus of analogues like compound 37 .
- Data Gaps: Limited in vivo studies on the target compound; most comparisons rely on structural extrapolation from simpler derivatives.
Biological Activity
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H25N5O3S. The compound has a melting point of approximately 285-287 °C and is typically stored under inert atmospheric conditions at room temperature .
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Melting Point | 285-287 °C |
| Storage Temperature | Room Temperature, Inert Atmosphere |
| Form | Powder to Crystal |
| pKa | 9.06 ± 0.10 (Predicted) |
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds containing the 3-cyano-4,6-dimethyl-2-pyridine moiety have been observed to exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that related pyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
- Antitumor Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various pyridine derivatives, including those similar to this compound. Results indicated that these compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria . -
Antitumor Activity
Research involving the synthesis of novel acetamide derivatives revealed that compounds with the 3-cyano-4,6-dimethyl-2-pyridine structure displayed significant cytotoxic effects on human cancer cell lines. The study suggested that these compounds might act through the modulation of apoptosis-related pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor | Cytotoxic effects on various cancer cell lines |
| Mechanism | Potential apoptosis induction and cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide?
- Methodology : Utilize a multi-step approach involving sulfonylation and acetylation. For instance, sulfonamide intermediates can be synthesized by reacting a diazepane derivative (e.g., 1,4-diazepane substituted with 3-cyano-4,6-dimethylpyridine) with 4-acetamidobenzenesulfonyl chloride under inert conditions. Acetylation of the sulfonamide nitrogen can be achieved using acetic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Validation : Confirm reaction completion via TLC and characterize intermediates using H NMR and mass spectrometry (MS) .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using crystals grown via slow evaporation in a solvent system (e.g., ethanol/water). Optimize crystal quality by adjusting supersaturation and temperature gradients.
- Data Analysis : Refine the structure using software like SHELX or OLEX2, with bond lengths and angles validated against crystallographic databases. For example, SC-XRD analysis of structurally related sulfonamides revealed bond angles of ~109.5° for tetrahedral sulfur centers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Use H/C NMR to confirm substituent positions (e.g., methyl groups on pyridine at δ ~2.5 ppm, cyano group at ~110–120 ppm in C).
- MS : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS: calc. 450.1604, observed 450.1609) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Experimental Design : Apply Design of Experiments (DoE) principles, such as factorial design, to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design identified optimal acetylation conditions (80°C, DMF, 1.2 eq. acetic anhydride) with a 15% yield increase .
- Computational Support : Use quantum chemical calculations (e.g., DFT) to model transition states and predict energy barriers for sulfonylation steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If in vitro assays show inconsistent IC values for kinase inhibition:
Reproducibility Check : Validate assay protocols (e.g., ATP concentration, incubation time) using positive controls (e.g., staurosporine).
Structural Confirmation : Re-analyze compound purity via HPLC and compare with bioactive analogs (e.g., pyridine-substituted sulfonamides in ).
Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., cell line variability) .
Q. How can molecular docking predict potential biological targets for this compound?
- Workflow :
Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR kinase).
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key interactions may include hydrogen bonds between the sulfonyl group and Arg/Lys residues .
Validation : Compare predicted binding affinities with experimental IC values from kinase inhibition assays .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Assay Panel :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Fluorescence-based assays for CYP3A4/2D6 inhibition (IC <10 μM suggests high risk of drug-drug interactions) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Approach : Systematically vary substituents (e.g., replace cyano with nitro or methyl on pyridine) and test bioactivity. For example:
- Cyano Group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
- Diazepane Ring : Flexibility impacts conformational stability; rigid analogs (e.g., piperidine) may reduce off-target effects .
Tables for Key Data
Table 1 : Comparative spectroscopic data for sulfonamide derivatives .
| Parameter | This compound | Sulfamethazine (Control) |
|---|---|---|
| H NMR (δ, ppm) | 2.35 (s, 6H, CH), 3.72 (m, 4H, diazepane), 7.65 (d, 2H, aryl) | 2.30 (s, 6H, CH) |
| HRMS ([M+H]) | 450.1609 | 279.0982 |
Table 2 : DoE-optimized reaction conditions for sulfonylation .
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent | DCM | DMF | DMF |
| Catalyst (mol%) | 0 | 5 | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
